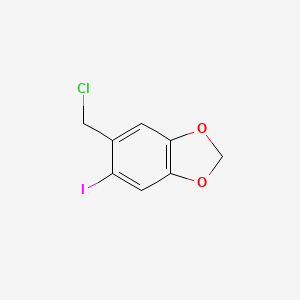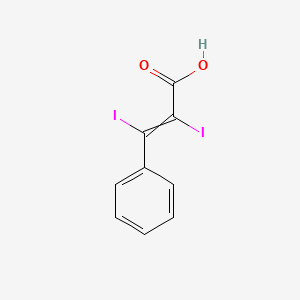![molecular formula C5H7ClS B14478885 Propane, 1-[(chloroethynyl)thio]- CAS No. 66566-80-1](/img/structure/B14478885.png)
Propane, 1-[(chloroethynyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1-[(chloroethynyl)thio]- is an organic compound with the molecular formula C5H7ClS It is a derivative of propane where a chloroethynylthio group is attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-[(chloroethynyl)thio]- typically involves the reaction of propane with chloroethynylthio reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to the propane molecule. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of Propane, 1-[(chloroethynyl)thio]- may involve continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1-[(chloroethynyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethynylthio group to a simpler thio group.
Substitution: Nucleophilic substitution reactions are common, where the chloroethynylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted propane derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propane, 1-[(chloroethynyl)thio]- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism by which Propane, 1-[(chloroethynyl)thio]- exerts its effects involves the interaction of the chloroethynylthio group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 1-chloro-3-((2-chloroethyl)thio): This compound has a similar structure but with different substituents, leading to distinct chemical properties and reactivity.
Thiols and Thioethers: These compounds share the thio group but differ in their overall structure and reactivity.
Uniqueness
Propane, 1-[(chloroethynyl)thio]- is unique due to the presence of the chloroethynylthio group, which imparts specific reactivity and potential applications that are not shared by other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Propriétés
Numéro CAS |
66566-80-1 |
|---|---|
Formule moléculaire |
C5H7ClS |
Poids moléculaire |
134.63 g/mol |
Nom IUPAC |
1-(2-chloroethynylsulfanyl)propane |
InChI |
InChI=1S/C5H7ClS/c1-2-4-7-5-3-6/h2,4H2,1H3 |
Clé InChI |
FCJRZBKVRXVVRT-UHFFFAOYSA-N |
SMILES canonique |
CCCSC#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


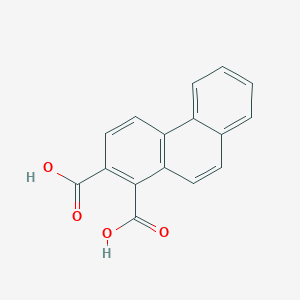
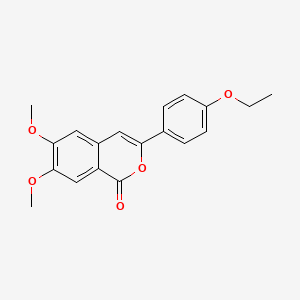


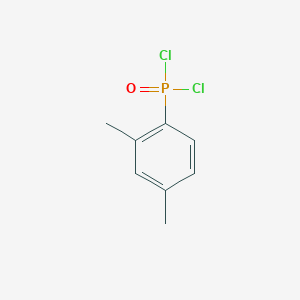

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)

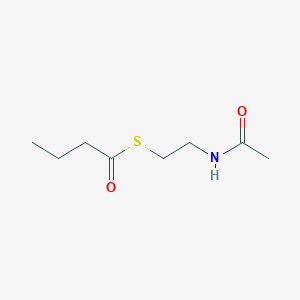

![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
